molecular formula C12H11N3O2 B14350551 7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 90375-28-3

7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one

Cat. No.: B14350551
CAS No.: 90375-28-3
M. Wt: 229.23 g/mol
InChI Key: BJRLMBZCIAJNGS-UHFFFAOYSA-N
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Description

7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-nitro-4-methoxyaniline with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation. The compound may also interact with signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

CAS No.

90375-28-3

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

7-methoxy-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C12H11N3O2/c1-7-5-11-13-10-4-3-8(17-2)6-9(10)12(16)15(11)14-7/h3-6,14H,1-2H3

InChI Key

BJRLMBZCIAJNGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C(C=C3)OC)C(=O)N2N1

Origin of Product

United States

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